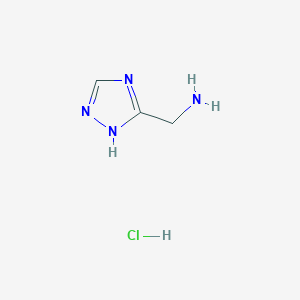

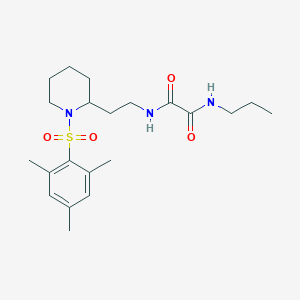

![molecular formula C29H27FN6 B2508754 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946296-54-4](/img/structure/B2508754.png)

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic molecule that is presumed to contain a pyrazolopyrimidinone core, a benzylpiperidinyl group, and a fluorophenyl moiety. While the specific compound is not directly studied in the provided papers, related structures have been synthesized and characterized, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of amino-pyrazolocarboxamide with aromatic aldehydes in the presence of heteropolyacids, such as H3PMo12O40 and H14[NaP5W29MoO110], to yield high yields of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones . This suggests that a similar approach could be employed for the synthesis of the target compound, with appropriate modifications to incorporate the benzylpiperidinyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, NMR, and DFT calculations . These studies reveal that intramolecular hydrogen bonding and supramolecular interactions play a significant role in stabilizing the molecular conformation. For the compound , similar intramolecular and intermolecular interactions could be expected, influencing its crystal packing and stability.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the reactivity of similar heterocyclic compounds can be inferred. The presence of multiple functional groups in these molecules suggests a potential for various chemical transformations, such as nucleophilic substitutions or electrophilic aromatic substitutions, which could be utilized for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related heterocyclic compounds have been studied using spectroscopic methods and DFT calculations . These studies provide information on vibrational wavenumbers, chemical shifts, molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties. For the compound of interest, similar properties can be anticipated, which could be relevant for its potential applications in pharmaceuticals or materials science.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Heterocyclic Compounds

A study by Han et al. (2009) described the microwave-assisted synthesis of a series of new heterocyclic compounds, including those with pyrazolo[3,4-d]pyrimidin-4-amine structures. This method offers advantages like short synthetic routes, simplicity, and increased safety for small-scale fast synthesis, useful for biomedical screening (Han et al., 2009).

Synthesis of Fluorocontaining Derivatives

Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. This research demonstrates a method for creating fluorocontaining substituted amides and 1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidine-4-ones, showcasing the diverse synthetic possibilities for this chemical class (Eleev et al., 2015).

Synthesis and Biological Evaluation of Derivatives

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. This study illustrates the potential of such derivatives in developing therapeutics for various conditions (Rahmouni et al., 2016).

Synthesis and Evaluation of Anticancer Agents

Alam et al. (2018) designed and synthesized pyrazolyl pyrimidin-2-amines and evaluated their in vitro cytotoxicity against human cancer cell lines. This research underscores the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives as anticancer agents (Alam et al., 2018).

Phosphodiesterase 1 Inhibitors

Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) using a set of 3-aminopyrazolo[3,4-d]pyrimidinones. This work highlights the relevance of such compounds in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Propriétés

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6/c30-23-11-13-24(14-12-23)32-27-26-20-31-36(25-9-5-2-6-10-25)28(26)34-29(33-27)35-17-15-22(16-18-35)19-21-7-3-1-4-8-21/h1-14,20,22H,15-19H2,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKXHKPSUSPQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

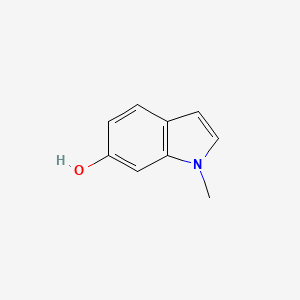

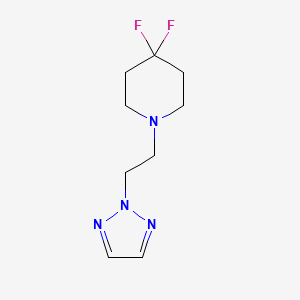

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

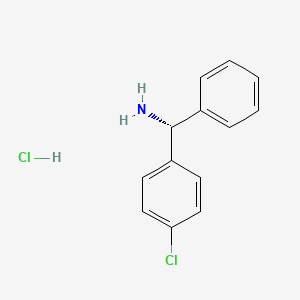

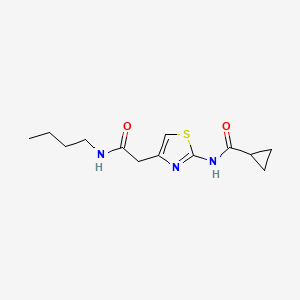

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

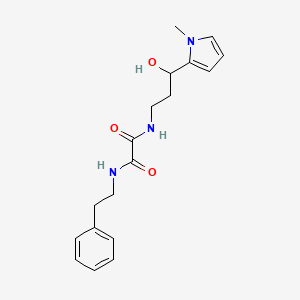

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)